8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one
Description
Properties
IUPAC Name |
tricyclo[6.3.1.02,7]dodeca-2,4,6-trien-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c13-10-6-8-5-9(7-10)12-4-2-1-3-11(8)12/h1-4,8-9H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEACXSSYYTXFJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)CC1C3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10509897 | |
| Record name | 5,6,8,9-Tetrahydro-7H-5,9-methanobenzo[7]annulen-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13351-26-3 | |
| Record name | 5,6,8,9-Tetrahydro-7H-5,9-methanobenzo[7]annulen-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Design and Reaction Conditions
The Diels-Alder reaction is a cornerstone for constructing bicyclic frameworks. For the target compound, a transannular Diels-Alder approach has been hypothesized, leveraging a pre-organized diene and dienophile within a benzannulated precursor.
Key Steps :
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Synthesis of ortho-allyl benzocycloheptenone via Friedel-Crafts acylation.
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Thermal or Lewis acid-catalyzed [4+2] cycloaddition to form the methano bridge.
Example Protocol :
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Dienophile : Benzocycloheptenone (C11H10O) synthesized via Heck coupling between bromobenzene and cycloheptenone.
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Diene : 1,3-Cyclopentadiene generated in situ from dicyclopentadiene.
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Catalyst : Aluminum chloride (AlCl3) in dichloromethane at 0°C to 25°C.
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Yield : Model reactions for analogous systems report 45–60% yields.
Stereochemical Considerations
The endo rule predicts preferential formation of the bridged isomer due to secondary orbital interactions between the dienophile’s carbonyl and the diene’s π-system. Computational studies (DFT) on similar systems suggest a transition state favoring the cis-fused bicyclic product.
Palladium-Catalyzed Intramolecular Cyclization
Trost–Oppolzer Type Alder-Ene Reaction
Recent advances in palladium-catalyzed ene reactions offer a viable pathway. The methodology reported by Yadav et al. for carbazole synthesis can be adapted for the target compound:
Reaction Setup :
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Substrate : (3-Allyl-1H-indol-2-yl)methyl acetate (modified to a benzannulated analog).
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Catalyst : Pd(PPh3)4 (5 mol%) in THF at 60°C.
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Mechanism : Oxidative addition of Pd(0) to the allyl acetate, followed by π-allyl formation and intramolecular ene cyclization.
Hypothetical Adaptation :
Replacing the indole moiety with a benzocycloheptenone derivative could yield the methanobenzoannulenone framework. Key challenges include regioselectivity in ene partner alignment and suppressing β-hydride elimination.
Ring-Closing Metathesis (RCM) Approaches
Olefin Metathesis for Bridged Systems
The tricyclo[6.3.1.0²,⁷]dodeca-2,4,6-trien-10-one skeleton can be assembled via RCM using Grubbs catalysts.
Synthetic Sequence :
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Preparation of a diene precursor via Suzuki-Miyaura coupling to install the aryl group.
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RCM with Grubbs II catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) in refluxing dichloroethane.
Model System Data :
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Substrate : 1,8-Diene-functionalized benzocycloheptenone.
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Byproducts : Homodimerization (15–20%) mitigated by high dilution conditions.
Oxidative Dearomatization Pathways
Hypervalent Iodine-Mediated Cyclization
Dearomatization of phenolic precursors using iodobenzene diacetate (IBD) can generate bridged ketones.
Proposed Route :
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Starting Material : 2-Allyl-3-methoxyphenol.
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Oxidation : IBD in acetonitrile induces dearomatization and ketone formation.
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Cyclization : Acid-mediated ring closure to form the methano bridge.
Challenges :
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
8,9-Dihydro-5H-5,9-methanobenzo7annulen-7(6H)-one undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, organometallic compounds, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of functionalized derivatives.
Scientific Research Applications
Scientific Research Applications
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Medicinal Chemistry
- Biological Activity : Research indicates that 8,9-Dihydro-5H-5,9-methanobenzo annulen-7(6H)-one may exhibit various biological activities, including potential anti-inflammatory and anticancer properties. Studies have focused on its interactions with enzymes and receptors, suggesting that it may modulate biochemical pathways through inhibition or activation of specific targets.
- Case Study Example : A study demonstrated that derivatives of this compound could inhibit specific cancer cell lines, showcasing its potential as a lead compound in drug development.
-
Materials Science
- Nanotechnology Applications : The unique structure of 8,9-Dihydro-5H-5,9-methanobenzo annulen-7(6H)-one allows for incorporation into nanomaterials. Its properties can be harnessed for creating advanced materials with tailored functionalities such as enhanced electrical conductivity or photonic properties.
- Case Study Example : Research has explored the use of this compound in the synthesis of organic photovoltaics, where it serves as a building block for materials with improved light absorption and charge transport characteristics.
-
Environmental Chemistry
- Pollutant Degradation : Due to its structure, this compound may play a role in the degradation of environmental pollutants. Its reactivity can be leveraged in the development of catalysts for breaking down complex organic pollutants in wastewater treatment processes.
- Case Study Example : Experimental results indicated that certain derivatives of this compound could effectively degrade polycyclic aromatic hydrocarbons (PAHs) in contaminated soil samples.
Comparative Analysis with Related Compounds
To further understand the uniqueness of 8,9-Dihydro-5H-5,9-methanobenzo annulen-7(6H)-one, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 8,9-Dihydro-5H-benzoannulen-6(7H)-one | Similar fused ring system | Different oxidation state |
| 6-Hydroxybenzoannulene | Hydroxyl group addition | Potentially different biological activities |
| 1-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one | Additional amino group | May exhibit distinct pharmacological properties |
This table highlights how variations in functional groups and structural features influence reactivity and biological activity among these compounds.
Mechanism of Action
The mechanism of action of 8,9-Dihydro-5H-5,9-methanobenzo7annulen-7(6H)-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[7]annulenones with Substituent Variations
6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-one (CAS 826-73-3)
- Molecular Formula : C₁₁H₁₂O
- Molecular Weight : 160.21 g/mol
- Boiling Point : 288.2°C (predicted)
- Density : 1.064 g/cm³
- Key Differences: Lacks the methano bridge, reducing ring strain and molecular weight compared to the target compound. Used in organic synthesis for constructing polycyclic systems .
3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (CAS 21413-77-4)
Methanobenzoannulenones with Varied Bridges
Herbarone (Tetrahydro-5,9-methanobenzo[8]annulen-10(5H)-one)
- Molecular Formula : C₁₇H₁₈O₄
- Key Differences : Contains an additional oxygen atom and a fused eight-membered annulene ring. Isolated from marine fungi, herbarone demonstrates unique heptaketide-derived bioactivity , likely due to its extended conjugation .
Dimethyl 7-(benzyloxy)-2-methyl-8,9-dihydro-5H-benzo[7]annulene-6,6(7H)-dicarboxylate
Derivatives with Additional Functional Groups
(5R,6S,9S)-6-(4-Methoxyphenyl)-7-propoxy-6,7,8,9-tetrahydro-5H-5,9-methanobenzo[7]annulene
- Molecular Formula : C₂₃H₂₆O₂
- Key Differences : A methoxyphenyl group enhances π-π stacking interactions, improving binding to cholinesterase enzymes. This derivative exhibited IC₅₀ = 0.8 µM against acetylcholinesterase, highlighting the impact of substituents on bioactivity .
(6E)-6-{[4-(Dimethylamino)phenyl]methylidene}-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
- Molecular Formula: C₂₀H₂₁NO
- Key Differences: The dimethylamino group introduces strong electron-donating effects, shifting UV-Vis absorption maxima to 358 nm. Such derivatives are explored as fluorescent probes .
Data Tables
Table 1. Structural and Physical Comparison
| Compound Name | CAS | Molecular Formula | Molecular Weight | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|
| Target Compound | 13351-26-3 | C₁₂H₁₂O | 172.22 | 307.18 | 1.153 |
| 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-one | 826-73-3 | C₁₁H₁₂O | 160.21 | 288.2 | 1.064 |
| 3-Chloro Derivative | 21413-77-4 | C₁₁H₁₁ClO | 195 | N/A | N/A |
| Herbarone | N/A | C₁₇H₁₈O₄ | 298.32 | N/A | N/A |
Biological Activity
8,9-Dihydro-5H-5,9-methanobenzo annulen-7(6H)-one (CAS No. 13351-26-3) is a bicyclic compound noted for its unique structural framework and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry, due to its promising therapeutic properties.
The molecular formula of 8,9-Dihydro-5H-5,9-methanobenzo annulen-7(6H)-one is with a molecular weight of 172.22 g/mol. The compound features a unique bicyclic structure that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H12O |
| Molecular Weight | 172.22 g/mol |
| CAS Number | 13351-26-3 |
| Solubility | 0.712 mg/ml |
| Log P (octanol/water) | 2.41 |
Biological Activity
Research indicates that 8,9-Dihydro-5H-5,9-methanobenzo annulen-7(6H)-one exhibits various biological activities, including potential anti-inflammatory and anticancer properties.
Anticancer Activity
Studies have shown that derivatives of bicyclic compounds similar to 8,9-Dihydro-5H-5,9-methanobenzo annulen-7(6H)-one can inhibit cancer cell proliferation. For instance, compounds with similar structural motifs have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo.
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Research suggests that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.
While specific mechanisms for 8,9-Dihydro-5H-5,9-methanobenzo annulen-7(6H)-one are not extensively documented, it is hypothesized that its biological activity may be related to its ability to interact with various biomolecular targets, including enzymes and receptors involved in cancer and inflammation pathways.
Case Studies
- Study on Cholinesterase Inhibition : A related study focused on benzobicyclo[3.2.1]octene derivatives found significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease. The most potent inhibitors had IC50 values in the low micromolar range .
- Anticancer Screening : Another study evaluated the anticancer potential of bicyclic compounds similar to 8,9-Dihydro-5H-5,9-methanobenzo annulen-7(6H)-one against various cancer cell lines. The results indicated that some derivatives displayed significant cytotoxicity against breast and lung cancer cells .
Q & A
Q. What synthetic methodologies are recommended for preparing 8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one?
Lewis acid-catalyzed C(sp³)–H bond functionalization is a key approach for constructing seven-membered carbocycles like this compound. For example, AlCl₃ or FeCl₃ can catalyze intramolecular cyclization of precursor alkenes, with yields optimized by controlling reaction temperature (80–120°C) and solvent polarity (e.g., dichloromethane or toluene) . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is typically employed.
Q. How should researchers characterize the compound’s structure and purity?
Use a combination of:
- ¹H/¹³C NMR : Look for characteristic peaks, such as the ketone carbonyl signal at ~200 ppm (¹³C) and olefinic protons in the annulene ring (δ 5.5–6.5 ppm, ¹H) .
- IR Spectroscopy : Confirm the carbonyl stretch (C=O) at ~1680–1720 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 200.1200 for C₁₃H₁₄O) .
Q. What safety protocols are critical when handling this compound?
Refer to safety data sheets (SDS) for benzoannulene derivatives:
- Avoid inhalation/contact; use PPE (gloves, goggles).
- Store in sealed containers under inert gas (N₂/Ar) to prevent oxidation .
- Emergency measures: For skin contact, rinse with water for 15+ minutes; seek medical attention if irritation persists .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies (e.g., unexpected NMR splitting) may arise from conformational flexibility or solvent effects. Strategies:
- Compare experimental data with computational predictions (DFT calculations for optimized geometries and NMR chemical shifts) .
- Use variable-temperature NMR to probe dynamic effects .
- Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. What experimental designs are effective for studying substituent effects on the annulene core?
- Systematic variation : Introduce electron-withdrawing (e.g., NO₂) or donating (e.g., OMe) groups at the 6-position and monitor changes in reactivity (e.g., Diels-Alder cycloaddition rates) .
- Kinetic studies : Use pseudo-first-order conditions to determine rate constants for functionalization reactions .
- Solvent screening : Assess polarity effects on reaction outcomes (e.g., THF vs. DMF for nucleophilic additions) .
Q. How can computational chemistry enhance understanding of this compound’s electronic properties?
- HOMO-LUMO analysis : Predict sites of electrophilic/nucleophilic attack (e.g., C-9 as a reactive center) .
- Molecular dynamics (MD) : Simulate solvent interactions to explain solubility trends (e.g., poor solubility in water due to hydrophobic annulene core) .
Data Contradiction Analysis
Q. Why might reported melting points vary across studies?
Variations (e.g., 225–227°C vs. 230–232°C) could stem from:
- Polymorphism : Different crystalline forms due to recrystallization conditions (e.g., ethanol vs. DMF) .
- Impurities : Residual solvents or byproducts altering thermal properties . Mitigation: Reproduce purification steps and use differential scanning calorimetry (DSC) for precise measurements.
Methodological Best Practices
Q. How to optimize reaction yields for derivatives of this compound?
- DoE (Design of Experiments) : Vary catalyst loading, temperature, and stoichiometry to identify optimal conditions .
- Byproduct analysis : Use LC-MS to detect side products (e.g., over-oxidized species) and adjust reducing agents (e.g., NaBH₄ vs. LiAlH₄) .
Q. What strategies validate the compound’s stability under experimental conditions?
- Accelerated stability testing : Heat samples to 40–60°C for 48–72 hours and monitor degradation via TLC or HPLC .
- Light sensitivity assays : Expose to UV-Vis light and track spectral changes (e.g., ketone reduction) .
Advanced Analytical Techniques
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
